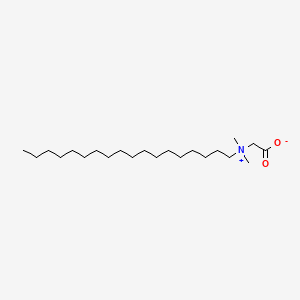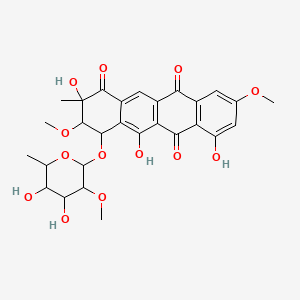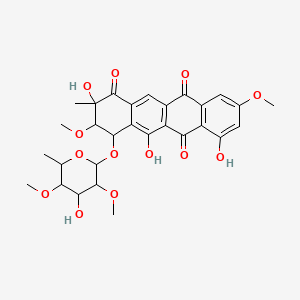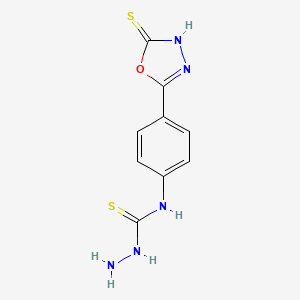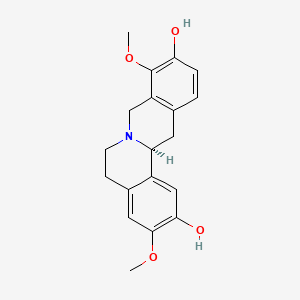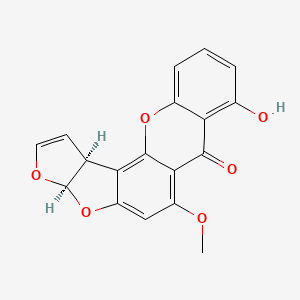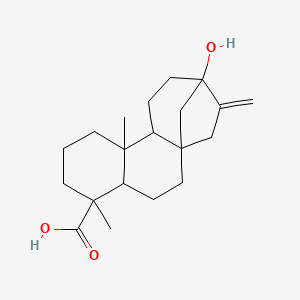![molecular formula C15H14ClNOS B1681202 (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanon CAS No. 40312-34-3](/img/structure/B1681202.png)
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanon
Übersicht
Beschreibung
“(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone” is an active pharmaceutical intermediate . It is an allosteric enhancer of agonist binding to the A1-adenosine receptor .
Synthesis Analysis
New derivatives of this compound have been synthesized and evaluated in an intact cell assay at different concentrations . Some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles have been synthesized for biological evaluation .
Molecular Structure Analysis
The empirical formula of the related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is C9H13NOS, and its molecular weight is 183.27 .
Chemical Reactions Analysis
The acids obtained from this compound undergo cyclization to ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under the influence of acetic anhydride .
Physical And Chemical Properties Analysis
The related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is a solid .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Die Verbindung wurde auf ihre potenziellen entzündungshemmenden Wirkungen untersucht. Sie aktiviert NRF2 über einen nicht-elektrophilen Mechanismus, hemmt Entzündungen in Makrophagen, die durch LPS Ec stimuliert werden, und zeigt metabolische Stabilität in Lebermikrosomen .
Pharmazeutischer Zwischenstoff
Es dient als aktiver pharmazeutischer Zwischenstoff. Beispielsweise führt seine Kondensation mit Salicylaldehyd zu einer dreizähnigen Schiff-Base (HSAT), die Kupfer(II)-Komplexe bilden kann .
Synthese von Schiff-Base-Derivaten
Neue Schiff-Base-Derivate der Verbindung wurden synthetisiert und durch NMR, Einkristall-Röntgenbeugung und DFT-Molekülorbitalberechnungen charakterisiert .
Metabolische Stabilität und Pharmakokinetik
Die Verbindung zeigt metabolische Stabilität in menschlichen, Ratten- und Mauslebermikrosomen mit optimalen Halbwertszeiten und intrinsischen Clearance-Raten. In silico-Studien haben den Bindungsmodus der Verbindungen und ihre physikalisch-chemischen Eigenschaften vorhergesagt .
Apoptose-induzierende Mittel
Ein mehrkomponentiger Syntheseansatz wurde eingesetzt, um Derivate zu synthetisieren, die interessante Cyclisierungsreaktionen zeigen, die Auswirkungen auf die Entdeckung neuer Apoptose-induzierender Mittel haben könnten .
Wirkmechanismus
Target of Action
The primary target of this compound is the A1 adenosine receptor . The A1 adenosine receptor is a protein that plays a crucial role in many biological functions, including inflammatory and immune responses.
Mode of Action
This compound acts as an allosteric enhancer of the A1 adenosine receptor . It enhances the action of adenosine, a natural ligand, by binding to a different site on the receptor. This binding changes the receptor’s conformation, increasing its affinity for adenosine and amplifying the physiological response .
Biochemical Pathways
The activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP. This results in a reduction of the activity of protein kinase A, affecting various downstream pathways that modulate cellular responses such as inflammation .
Result of Action
The activation of the A1 adenosine receptor by this compound can lead to anti-inflammatory effects. For instance, it has been shown to inhibit inflammation stimulated by lipopolysaccharide E. coli (LPSEc) in macrophages .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone plays a significant role in biochemical reactions, particularly in modulating enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as adenosine receptors, specifically the A1-adenosine receptor . It acts as an allosteric enhancer, increasing the binding affinity of agonists to the receptor, which can modulate various physiological responses. Additionally, it interacts with proteins involved in inflammatory pathways, such as NF-κB and COX-2, indicating its potential anti-inflammatory properties .
Cellular Effects
The effects of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving adenosine receptors . By enhancing the binding of agonists to the A1-adenosine receptor, it can modulate the cAMP levels within cells, affecting various downstream signaling pathways. This compound also impacts gene expression, particularly genes involved in inflammatory responses, such as IL-1β, IL-6, TNF-α, and IFN-γ . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone exerts its effects through several mechanisms. It acts as an allosteric modulator of the A1-adenosine receptor, enhancing the receptor’s response to agonists . This interaction increases the receptor’s affinity for its ligands, leading to enhanced signaling. Additionally, this compound can inhibit the activity of enzymes such as COX-2, reducing the production of pro-inflammatory mediators . It also influences gene expression by modulating transcription factors like NF-κB, which plays a crucial role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown metabolic stability in human, rat, and mouse liver microsomes, indicating its potential for sustained activity . Studies have also demonstrated that its effects on cellular signaling and gene expression can persist over extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone vary with different dosages in animal models. At lower doses, it has been observed to enhance the binding of agonists to adenosine receptors, leading to increased signaling and potential therapeutic effects . At higher doses, it may exhibit toxic or adverse effects, such as alterations in liver enzyme activities and potential hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolic stability in liver microsomes suggests that it undergoes phase I and phase II metabolic reactions, leading to its biotransformation and eventual excretion . These interactions can affect metabolic flux and alter the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone within cells and tissues are influenced by various transporters and binding proteins. It has been observed to interact with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution . Additionally, its binding to plasma proteins can influence its bioavailability and distribution within the body . These interactions play a crucial role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone is essential for understanding its activity and function. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Its presence in the nucleus suggests its potential role in modulating gene expression and transcriptional regulation .
Eigenschaften
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZVBZFYMFTYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193322 | |
| Record name | T-62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40312-34-3 | |
| Record name | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40312-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | T-62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040312343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-62 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | T-62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-62 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q765ZIF8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B1681122.png)
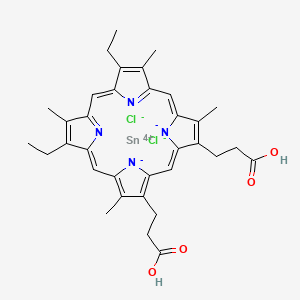
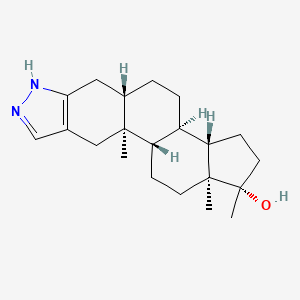

![2-(2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1681128.png)
